![molecular formula C16H13BrFNO2 B2864782 (2-bromophenyl)(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone CAS No. 2034605-07-5](/img/structure/B2864782.png)
(2-bromophenyl)(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-bromophenyl)(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone is a complex organic compound featuring a bromophenyl group and a fluoro-dihydrobenzooxazepine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-bromophenyl)(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone typically involves multi-step organic reactions. A common synthetic route starts with the preparation of 2-bromophenyl and 7-fluoro-2,3-dihydrobenzooxazepine intermediates. These intermediates are then coupled under controlled conditions to form the target compound.
Common reactions involved include:
Bromination: : Introduction of a bromine atom to the phenyl ring.
Fluorination: : Addition of a fluorine atom to the dihydrobenzooxazepine structure.
Coupling Reaction: : Joining the two intermediate molecules via a carbonyl group.
Reaction Conditions
Solvents: Tetrahydrofuran (THF), Dimethylformamide (DMF).
Catalysts: Palladium catalysts (e.g., Pd(PPh₃)₄).
Temperature: Controlled heating (60-80°C).
Industrial Production Methods
In an industrial setting, the synthesis of this compound involves scaling up these reactions under stringent quality control. Efficient solvent recovery and purification processes are integral to maintaining the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, especially at the methylene group, leading to the formation of ketones or acids.
Reduction: : Reduction reactions can target the oxazepine ring, potentially converting it to an amine.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃).
Reducing Agents: : Sodium borohydride (NaBH₄), Lithium aluminium hydride (LiAlH₄).
Nucleophiles: : Sodium methoxide (NaOCH₃), Sodium hydride (NaH).
Major Products
Oxidation: : Formation of ketones or carboxylic acids.
Reduction: : Formation of amines.
Substitution: : Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2-bromophenyl)(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone finds applications across several scientific fields:
Chemistry: : Utilized as an intermediate in the synthesis of complex organic molecules.
Biology: : Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: : Investigated for its potential role in drug development, particularly in targeting specific molecular pathways.
Industry: : Used in the development of advanced materials with unique properties.
Mechanism of Action
The biological activity of (2-bromophenyl)(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone is hypothesized to involve interaction with specific molecular targets, such as enzymes or receptors. Its mechanism of action may include:
Enzyme Inhibition: : Binding to and inhibiting the activity of key enzymes involved in disease pathways.
Receptor Modulation: : Interacting with cell surface receptors to modulate signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
(2-bromophenyl)(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone: : Lacks the fluorine atom, affecting its chemical reactivity and biological activity.
(2-chlorophenyl)(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone: : Substitution of bromine with chlorine, which can influence its pharmacokinetic properties.
Uniqueness
What sets (2-bromophenyl)(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone apart is the combination of bromine and fluorine atoms, which imparts unique electronic and steric properties. These features can enhance its reactivity in chemical synthesis and its efficacy in biological applications, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(2-bromophenyl)-(7-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrFNO2/c17-14-4-2-1-3-13(14)16(20)19-7-8-21-15-6-5-12(18)9-11(15)10-19/h1-6,9H,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSQWFXVFQUSJNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(CN1C(=O)C3=CC=CC=C3Br)C=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(4-ethoxyphenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B2864699.png)
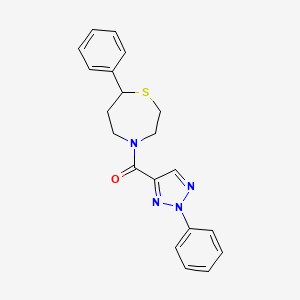
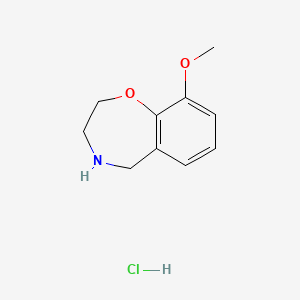
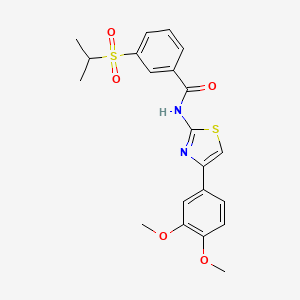
![N-(2-methoxyethyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2864706.png)
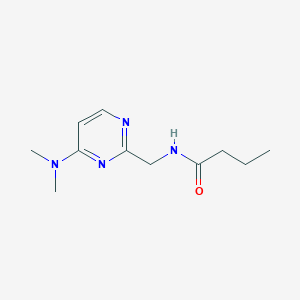
![1-[4-(Methylsulfanyl)phenyl]-2-({pyrido[2,3-d]pyrimidin-4-yl}amino)ethan-1-ol](/img/structure/B2864708.png)
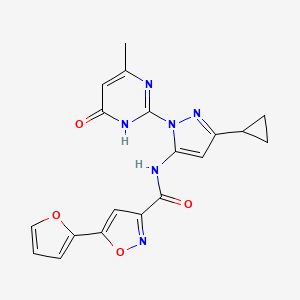

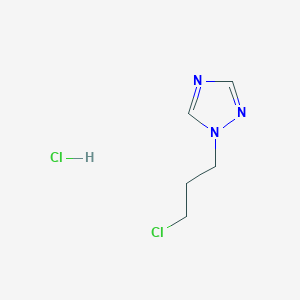
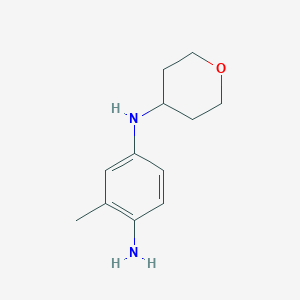
![N'-[2-(2,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(2-methylpropyl)ethanediamide](/img/structure/B2864720.png)
![N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2864721.png)
![N-[3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B2864722.png)
